molecular formula C20H24OS B15160948 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one CAS No. 706816-62-8

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one

Cat. No.: B15160948
CAS No.: 706816-62-8
M. Wt: 312.5 g/mol
InChI Key: WTPOPFJIIFCZAD-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound characterized by the presence of a butylsulfanyl group, a 4-methylphenyl group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of the Butylsulfanyl Group: This can be achieved by reacting butylthiol with an appropriate halide under basic conditions.

    Attachment of the 4-Methylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where 4-methylbenzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Phenylpropanone Backbone: This can be synthesized through a Claisen condensation reaction involving acetophenone and an appropriate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylsulfanyl)-1-phenylpropan-1-one: Lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.

    1-(4-Methylphenyl)-3-phenylpropan-1-one: Lacks the butylsulfanyl group, affecting its biological activity and chemical reactivity.

    3-(Butylsulfanyl)-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Contains a methoxy group instead of a methyl group, leading to different electronic and steric effects.

Uniqueness

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to the presence of both the butylsulfanyl and 4-methylphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

706816-62-8

Molecular Formula

C20H24OS

Molecular Weight

312.5 g/mol

IUPAC Name

3-butylsulfanyl-1-(4-methylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C20H24OS/c1-3-4-14-22-20(18-8-6-5-7-9-18)15-19(21)17-12-10-16(2)11-13-17/h5-13,20H,3-4,14-15H2,1-2H3

InChI Key

WTPOPFJIIFCZAD-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(CC(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

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